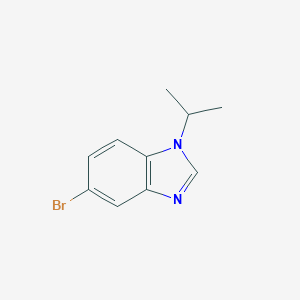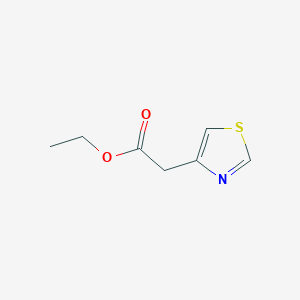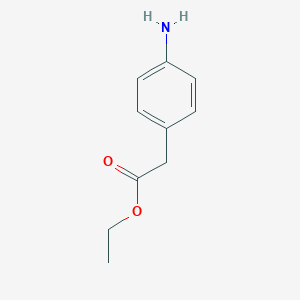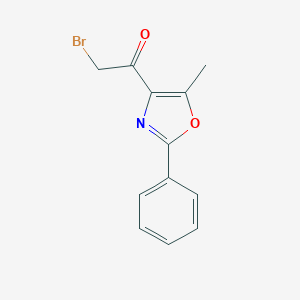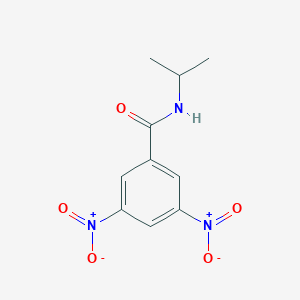
3,5-dinitro-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dinitro-N-propan-2-ylbenzamide, also known as DNBA, is a nitroaromatic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study, including biochemistry, pharmacology, and toxicology. In
Mécanisme D'action
The mechanism of action of 3,5-dinitro-N-propan-2-ylbenzamide involves its ability to interact with biomolecules, such as proteins and lipids, through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This interaction results in a change in the fluorescence properties of 3,5-dinitro-N-propan-2-ylbenzamide, which can be used to monitor the binding event.
Effets Biochimiques Et Physiologiques
3,5-dinitro-N-propan-2-ylbenzamide has been shown to have minimal toxicity and does not have any known physiological effects in vivo. However, it has been shown to interact with various biomolecules in vitro, such as proteins, lipids, and nucleic acids, and can modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dinitro-N-propan-2-ylbenzamide in lab experiments is its high sensitivity and specificity for detecting biomolecular interactions. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of 3,5-dinitro-N-propan-2-ylbenzamide is its potential for non-specific binding, which can lead to false-positive results.
Orientations Futures
There are several future directions for the use of 3,5-dinitro-N-propan-2-ylbenzamide in scientific research. One potential direction is the development of new diagnostic assays for diseases, such as Alzheimer's and Parkinson's disease, which are characterized by protein misfolding and aggregation. Another direction is the use of 3,5-dinitro-N-propan-2-ylbenzamide in the development of new drugs and therapies, particularly in the field of cancer research. Finally, the use of 3,5-dinitro-N-propan-2-ylbenzamide in the study of membrane dynamics and lipid-protein interactions is an area of active research.
Conclusion:
In conclusion, 3,5-dinitro-N-propan-2-ylbenzamide is a valuable tool in scientific research due to its unique chemical properties and structure. Its ability to interact with biomolecules and modulate their activity makes it a useful tool in various fields of study. While there are limitations to its use, the future directions for 3,5-dinitro-N-propan-2-ylbenzamide research are promising and will likely lead to new discoveries and advancements in the field of biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of 3,5-dinitro-N-propan-2-ylbenzamide involves the reaction of 3,5-dinitrobenzoic acid with propan-2-amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
3,5-dinitro-N-propan-2-ylbenzamide has been widely used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics. It has also been used as a tool to investigate the mechanism of action of drugs and toxins. In addition, 3,5-dinitro-N-propan-2-ylbenzamide has been used in the development of diagnostic assays for various diseases, such as cancer and infectious diseases.
Propriétés
Numéro CAS |
10056-19-6 |
|---|---|
Nom du produit |
3,5-dinitro-N-propan-2-ylbenzamide |
Formule moléculaire |
C10H11N3O5 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
3,5-dinitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H11N3O5/c1-6(2)11-10(14)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-6H,1-2H3,(H,11,14) |
Clé InChI |
HDBVLHIQSYYAII-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
10056-19-6 |
Synonymes |
BenzaMide, N-(1-Methylethyl)-3,5-dinitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



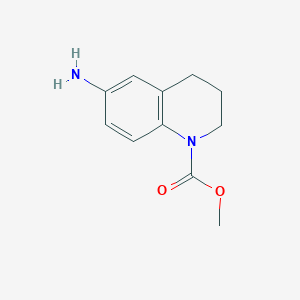

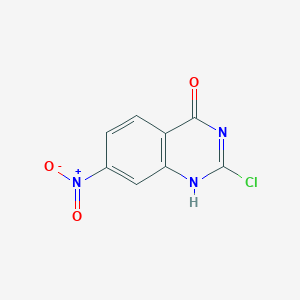
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)




![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)

